3-Isothiocyanatothietane
Description
Contextualization within the Isothiocyanate Compound Class
Isothiocyanates (ITCs) are a well-established class of organosulfur compounds characterized by the -N=C=S functional group. wikipedia.org They are widely recognized for their diverse biological activities and their versatility as synthetic intermediates. mdpi.comchemrxiv.org Many naturally occurring isothiocyanates, found in cruciferous vegetables like broccoli and cabbage, are derived from the enzymatic conversion of glucosinolates. wikipedia.org
The reactivity of the isothiocyanate group is a key aspect of its chemical significance. The carbon atom of the -N=C=S moiety is electrophilic and readily undergoes attack by nucleophiles. wikipedia.org This reactivity allows isothiocyanates to participate in a wide array of chemical transformations, making them valuable building blocks in the synthesis of various nitrogen- and sulfur-containing heterocycles. arkat-usa.orgresearchgate.netnih.govtandfonline.com Acyl isothiocyanates, a subclass of ITCs, exhibit enhanced reactivity due to the presence of an electron-withdrawing acyl group, further expanding their synthetic utility. arkat-usa.org The synthesis of isothiocyanates can be achieved through several methods, including the reaction of primary amines with carbon disulfide or the use of thiophosgene (B130339) and related reagents. mdpi.comorganic-chemistry.org
Significance in Advanced Organic Synthesis
The thietane (B1214591) ring, a four-membered heterocycle containing a sulfur atom, is an important structural motif in medicinal chemistry and a versatile intermediate in organic synthesis. nih.govresearchgate.net While less explored than its oxygen-containing counterpart, the oxetane (B1205548) ring, the thietane moiety is gaining increasing attention for its potential to introduce unique physicochemical properties in drug design. nih.govbenthamdirect.com Thietanes are found in some biologically active compounds and serve as building blocks for the synthesis of other sulfur-containing molecules. nih.govbeilstein-journals.org
The synthesis of thietane derivatives can be achieved through various methods, including intramolecular cyclizations and ring expansions of smaller sulfur-containing rings like thiiranes. nih.govwiley.com The incorporation of an isothiocyanate group at the 3-position of the thietane ring, as in 3-Isothiocyanatothietane, would create a bifunctional molecule with significant potential in advanced organic synthesis. This compound could serve as a scaffold for the construction of more complex heterocyclic systems through reactions involving either the isothiocyanate group or the thietane ring. For instance, the isothiocyanate could be used as a handle for the introduction of various substituents or for the construction of fused ring systems. tandfonline.comacs.org A notable synthetic approach to a related class of compounds, imino-thietanes, involves the reaction of isothiocyanates with lithium carbenoids, suggesting a potential pathway for accessing thietane structures from isothiocyanate precursors. nih.gov
Foundational Research Gaps and Opportunities for this compound
Despite the individual importance of isothiocyanates and thietanes, the specific compound this compound remains largely unexplored in the scientific literature. This presents a number of research gaps and opportunities:
Synthesis: A primary research opportunity lies in the development of a reliable and efficient synthesis of this compound. This could potentially be achieved by introducing the isothiocyanate functionality onto a pre-existing 3-aminothietane or 3-hydroxythietane precursor. hmjournals.com Alternatively, a strategy involving the cyclization of a precursor already containing the isothiocyanate group could be explored.
Reactivity: The reactivity of this compound is another area ripe for investigation. Understanding how the strained thietane ring influences the reactivity of the isothiocyanate group, and vice versa, is crucial. Studies could explore its reactions with various nucleophiles, its potential for cycloaddition reactions, and the stability of the thietane ring under different reaction conditions.
Applications: Once the synthesis and reactivity are better understood, the potential applications of this compound as a building block in organic synthesis and medicinal chemistry can be explored. Its unique structure could lead to the discovery of novel compounds with interesting biological activities.
The exploration of this compound represents a frontier in heterocyclic chemistry, with the potential to yield new synthetic methodologies and novel molecular structures.
Data Tables
Table 1: General Properties of Isothiocyanates
| Property | Description |
| Functional Group | -N=C=S |
| Reactivity | The carbon atom is electrophilic and reacts with nucleophiles. wikipedia.org |
| Occurrence | Found in plants of the cruciferous family. wikipedia.org |
| Synthetic Utility | Used in the synthesis of thioureas, thiazoles, and other heterocycles. researchgate.netnih.govtandfonline.com |
Table 2: General Properties of Thietanes
| Property | Description |
| Structure | Four-membered ring containing one sulfur atom. nih.gov |
| Significance | Important structural motif in medicinal chemistry and a synthetic intermediate. researchgate.netnih.gov |
| Synthesis | Can be synthesized via intramolecular cyclization or ring expansion of thiiranes. nih.govwiley.com |
| Derivatives | Thietane-containing nucleosides and taxoids have shown biological activity. nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
59288-36-7 |
|---|---|
Molecular Formula |
C4H5NS2 |
Molecular Weight |
131.2 g/mol |
IUPAC Name |
3-isothiocyanatothietane |
InChI |
InChI=1S/C4H5NS2/c6-3-5-4-1-7-2-4/h4H,1-2H2 |
InChI Key |
HJRBPDJVUGJEAR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)N=C=S |
Origin of Product |
United States |
Spectroscopic Characterization and Advanced Analytical Techniques for 3 Isothiocyanatothietane
Vibrational Spectroscopy for Molecular Structure Elucidation
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides a powerful non-destructive method for probing the molecular vibrations of 3-Isothiocyanatothietane. These vibrations, which are specific to the bonds and functional groups present, serve as a molecular fingerprint, allowing for detailed structural characterization.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For a vibration to be IR active, it must result in a change in the molecule's dipole moment. The FTIR spectrum of this compound is dominated by a very strong and sharp absorption band associated with the isothiocyanate group. The asymmetric stretching vibration of the -N=C=S moiety typically appears in the 2050-2100 cm⁻¹ region, a relatively uncongested part of the spectrum, making it a highly diagnostic peak. documentsdelivered.comresearchgate.net Other key absorptions include those from the C-H stretching of the thietane (B1214591) ring's methylene (B1212753) groups and various bending and stretching modes of the heterocyclic ring structure.
Table 1: Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| -N=C=S Asymmetric Stretch | 2050 - 2100 | Very Strong, Sharp |
| C-H Stretch (Thietane Ring) | 2850 - 3000 | Medium-Strong |
| CH₂ Scissoring (Thietane Ring) | ~1450 | Medium |
| C-S Stretch (Thietane Ring) | 600 - 700 | Weak-Medium |
Raman Spectroscopy
Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. The symmetric stretch of the isothiocyanate group, which is often weak or absent in the IR spectrum, can sometimes be observed in the Raman spectrum. The C-S bond vibrations within the thietane ring are also typically more prominent in Raman spectra compared to FTIR. researchgate.net Resonance Raman scattering has been used to study thiocyanato ligand exchange, demonstrating the technique's sensitivity to the electronic and structural environment of the isothiocyanate group. epfl.ch
Table 2: Expected Raman Shifts for this compound
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
|---|---|---|
| -N=C=S Asymmetric Stretch | 2050 - 2100 | Strong |
| -N=C=S Symmetric Stretch | ~1300 - 1400 | Medium |
| C-S Stretch (Thietane Ring) | 600 - 700 | Strong |
Analysis of Characteristic Isothiocyanate and Thietane Ring Vibrational Modes
The isothiocyanate (-N=C=S) functional group is characterized by its intense asymmetric stretching vibration between 2050 and 2100 cm⁻¹. documentsdelivered.comresearchgate.net This band is a hallmark of the isothiocyanate isomer and clearly distinguishes it from the corresponding thiocyanate (B1210189) (R-S-C≡N), which exhibits its C≡N stretch at higher frequencies (around 2150 cm⁻¹). wikipedia.org
The thietane ring, a four-membered sulfur-containing heterocycle, possesses unique vibrational modes. These include standard CH₂ stretching and bending vibrations. More significantly, the ring itself undergoes characteristic vibrations, such as C-S stretching and, notably, low-frequency ring-puckering modes. acs.orgresearchgate.net These large-amplitude, low-frequency vibrations are sensitive to the molecule's conformation and the substitution pattern on the ring. acs.org The analysis of these modes provides crucial information on the molecular conformation and the energy barrier between different puckered forms of the thietane ring. acs.orgacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise three-dimensional structure of organic molecules in solution. nih.gov By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the connectivity and chemical environment of each atom.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the thietane ring. The proton at the C3 position (methine, CH-NCS) would be the most deshielded due to the electronegativity of the attached isothiocyanate group, likely appearing as a multiplet. The protons on the C2 and C4 positions (methylene, CH₂) would be chemically non-equivalent and would appear as complex multiplets due to coupling with each other (geminal coupling) and with the C3 proton (vicinal coupling). Their chemical shifts would be influenced by the adjacent sulfur atom.
Table 3: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H3 (CH-NCS) | 4.0 - 4.5 | Multiplet (Quintet) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. This compound is expected to show four distinct signals. The carbon of the isothiocyanate group (-N=C=S) has a characteristic chemical shift in the 120-140 ppm range. The C3 carbon, directly attached to the isothiocyanate group, will be shifted downfield relative to the other ring carbons. The C2 and C4 carbons are equivalent due to symmetry and will appear as a single peak, with a chemical shift influenced by the sulfur atom.
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -N=C=S | 125 - 140 |
| C3 (CH-NCS) | 50 - 60 |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional NMR techniques are powerful tools for elucidating the structure of organic molecules by providing information about the connectivity of atoms.
COSY (Correlation Spectroscopy) is used to identify protons that are coupled to each other, typically through two or three bonds. A COSY spectrum would reveal the proton-proton spin-spin coupling network within the thietane ring of this compound.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates the chemical shifts of protons directly bonded to heteronuclei, most commonly ¹³C. This would allow for the direct assignment of protons to their attached carbons in the this compound molecule.
HMBC (Heteronuclear Multiple Bond Correlation) provides correlations between protons and carbons that are separated by two or three bonds. This technique would be crucial for establishing the connectivity across the entire molecular structure, including the relationship between the thietane ring and the isothiocyanate group.
Elucidation of Chemical Shifts and Coupling Constants for Structural Assignment
The chemical shifts (δ) in ¹H and ¹³C NMR spectra provide information about the electronic environment of each nucleus. For this compound, the electronegativity of the sulfur and nitrogen atoms would significantly influence the chemical shifts of the adjacent protons and carbons. The thietane ring's strained four-membered structure would also affect these values.
Coupling constants (J) provide information about the dihedral angles between coupled nuclei, which is essential for determining the conformation of the thietane ring. The magnitude of the coupling constants between protons on the thietane ring would help to define its puckering and the stereochemical orientation of the isothiocyanate group. A known phenomenon with isothiocyanates is that the carbon of the NCS group often shows a very broad or even undetectable signal in ¹³C NMR spectra due to its quadrupole moment and the dynamics of the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Soft and Hard Ionization Techniques (e.g., ESI, EI, CI)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns.
Soft Ionization Techniques like Electrospray Ionization (ESI) and Chemical Ionization (CI) are gentle methods that typically produce the molecular ion or a protonated/adducted version of it with minimal fragmentation. These techniques would be used to confirm the molecular weight of this compound.
Hard Ionization Techniques such as Electron Ionization (EI) impart a large amount of energy to the molecule, causing extensive fragmentation. The resulting fragmentation pattern is a characteristic fingerprint of the molecule and is used for structural elucidation.
Mass Analyzer Principles and Applications (e.g., TOF, Quadrupole)
Different types of mass analyzers are used to separate ions based on their mass-to-charge ratio (m/z).
Time-of-Flight (TOF) analyzers measure the time it takes for ions to travel a fixed distance, with lighter ions arriving faster. TOF analyzers are known for their high mass accuracy and resolution.
Quadrupole analyzers use oscillating electric fields to selectively filter ions of a specific m/z ratio. They are commonly used in routine analysis due to their robustness and cost-effectiveness.
Interpretation of Fragmentation Patterns for Structural Confirmation
The fragmentation pattern observed in an EI mass spectrum provides valuable structural information. For this compound, characteristic fragmentation pathways would be expected. Cleavage of the thietane ring and loss of the isothiocyanate group or parts of it would likely be prominent fragmentation routes. The analysis of these fragments would allow for the confirmation of the compound's structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The isothiocyanate functional group (-N=C=S) contains π electrons and would be expected to exhibit absorption in the UV region. The specific wavelength of maximum absorption (λmax) and the molar absorptivity (ε) would be characteristic of the electronic structure of this compound. The position and intensity of the absorption bands could be influenced by the thietane ring and the solvent used for the analysis.
Quantitative Spectrophotometric Methods
Quantitative analysis of this compound can be achieved using UV-Vis spectrophotometry, leveraging the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
A common approach for the quantification of isothiocyanates involves a derivatization reaction to produce a more strongly absorbing or fluorescent product. A well-established method is the cyclocondensation reaction with 1,2-benzenedithiol. This reaction forms a chromophoric product, 1,3-benzodithiole-2-thione, which has a strong absorbance maximum at approximately 365 nm. This method offers high sensitivity and selectivity for the isothiocyanate functional group.
The general steps for a quantitative spectrophotometric assay would include:
Method Development and Validation: Establishing the optimal reaction conditions (e.g., solvent, temperature, reaction time) and validating the method for linearity, accuracy, precision, and limits of detection and quantification.
Calibration Curve: Preparation of a series of standard solutions of this compound of known concentrations. These standards would be subjected to the derivatization reaction, and their absorbances measured to construct a calibration curve.
Sample Analysis: The unknown sample containing this compound would be treated under the same derivatization conditions, and its absorbance measured. The concentration can then be determined from the calibration curve.
Table 2: Parameters for a Hypothetical Quantitative Spectrophotometric Method
| Parameter | Description |
| Analytical Wavelength (λmax) | ~365 nm (after derivatization) |
| Calibration Range | To be determined based on experimental data |
| Linearity (R²) | ≥ 0.99 |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
Application of Chemometric Methods in Spectroscopic Analysis
Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the context of spectroscopic analysis of this compound, chemometrics can be a powerful tool for handling complex spectral data, improving quantitative models, and classifying samples.
Spectral Preprocessing and Variable Selection
Spectroscopic data, such as UV-Vis or infrared spectra, are often affected by noise, baseline drift, and other instrumental artifacts. Spectral preprocessing techniques are essential to remove or reduce these unwanted variations and enhance the relevant chemical information. Common preprocessing methods include:
Smoothing: To reduce random noise (e.g., Savitzky-Golay smoothing).
Baseline Correction: To correct for baseline shifts and drift.
Normalization: To correct for variations in sample path length or concentration (e.g., Standard Normal Variate (SNV) or Multiplicative Scatter Correction (MSC)).
Derivatives: To resolve overlapping peaks and remove baseline drift.
Following preprocessing, variable selection techniques can be employed to identify the most informative spectral regions (wavelengths) for a particular analysis, thereby simplifying the model and improving its predictive performance.
Multivariate Calibration and Pattern Recognition
For quantitative analysis in complex matrices where interferences may be present, multivariate calibration methods are often superior to traditional univariate methods. Techniques such as Principal Component Regression (PCR) and Partial Least Squares (PLS) regression can be used to build robust calibration models that relate the spectral data to the concentration of this compound. nih.gov These methods are capable of handling overlapping spectral signals from multiple components.
Pattern recognition techniques, such as Principal Component Analysis (PCA) and Linear Discriminant Analysis (LDA), can be used for qualitative purposes. For instance, PCA could be used to explore spectral data from different batches of a product containing this compound to identify similarities and differences, or to discriminate between samples based on their origin or quality.
Multi-spectral Data Fusion and Deep Learning Integration
A more advanced approach involves the fusion of data from multiple spectroscopic techniques (e.g., UV-Vis, infrared, and Raman spectroscopy). researchgate.net Data fusion can provide a more comprehensive chemical fingerprint of the sample, leading to more robust and accurate analytical models. By combining complementary information from different spectral sources, it is possible to improve both qualitative and quantitative analyses.
Deep learning, a subset of machine learning, is increasingly being applied to spectroscopic analysis. nih.govbohrium.com Deep neural networks can learn complex patterns and relationships within spectral data without the need for extensive manual feature extraction. nih.gov For this compound, a deep learning model could potentially be trained to predict its concentration from raw spectral data or to classify samples with high accuracy. The integration of deep learning with multi-spectral data fusion represents a frontier in the analytical chemistry of complex molecules.
Reaction Mechanisms and Chemical Reactivity Studies of 3 Isothiocyanatothietane
Reactivity of the Isothiocyanate Functional Group
The isothiocyanate group (-N=C=S) is a heterocumulene characterized by a highly electrophilic central carbon atom. This makes it susceptible to attack by a wide range of nucleophiles. The presence of the thietane (B1214591) ring is not expected to dramatically alter the fundamental reactivity of the isothiocyanate group, although it may exert some steric and electronic effects.
Nucleophilic addition is the most common reaction pathway for isothiocyanates. A nucleophile attacks the central carbon atom of the -N=C=S group, leading to the formation of a tetrahedral intermediate which then typically protonates to yield a substituted thiourea (B124793) or a related adduct.
The general mechanism involves the attack of a nucleophile (Nu:) on the electrophilic carbon of the isothiocyanate. The resulting intermediate can then be protonated to form the final product.
Reaction with Amines: Primary and secondary amines are expected to react readily with 3-isothiocyanatothietane to form the corresponding N,N'-disubstituted thioureas. This reaction is generally fast and proceeds under mild conditions.
Reaction with Alcohols and Thiols: Alcohols and thiols can also add across the C=S bond of the isothiocyanate group, although they are generally less reactive than amines. These reactions often require basic catalysis to deprotonate the alcohol or thiol, increasing its nucleophilicity. The products are thiocarbamates and dithiocarbamates, respectively.
Reaction with Water: In the presence of water, particularly under acidic or basic conditions, this compound is expected to undergo hydrolysis. This would likely lead to the formation of 3-aminothietane and thiocarbonic acid derivatives, which may further decompose.
Table 1: Predicted Nucleophilic Addition Reactions of this compound
| Nucleophile | Predicted Product | General Conditions |
|---|---|---|
| Primary Amine (R-NH₂) | N-(thietan-3-yl)-N'-R-thiourea | Room temperature, various solvents |
| Secondary Amine (R₂NH) | N-(thietan-3-yl)-N',N'-di-R-thiourea | Room temperature, various solvents |
| Alcohol (R-OH) | O-R-N-(thietan-3-yl)thiocarbamate | Basic catalysis (e.g., NaOR) |
The cumulative double bonds in the isothiocyanate group allow it to participate in cycloaddition reactions. These reactions can be either [2+2], [3+2], or [4+2] cycloadditions, depending on the nature of the reacting partner.
[3+2] Cycloadditions: 1,3-dipoles, such as azides and nitrile oxides, are expected to react with the C=S bond of the isothiocyanate to form five-membered heterocyclic rings. For example, reaction with an azide (B81097) would be predicted to yield a thiatriazole derivative.
[4+2] Cycloadditions (Diels-Alder Reactions): The C=S bond of the isothiocyanate can act as a dienophile in Diels-Alder reactions with conjugated dienes. These reactions would lead to the formation of six-membered sulfur- and nitrogen-containing heterocycles. The reactivity in these cycloadditions can be influenced by the electronic nature of the substituents on the diene.
The isothiocyanate group is susceptible to hydrolysis, which can be catalyzed by either acid or base. The initial step is the addition of water to the central carbon atom, followed by a series of steps that can lead to the formation of an amine and ultimately, carbonyl sulfide (B99878) or hydrogen sulfide. In the context of this compound, this would result in the formation of 3-aminothietane.
Reactivity and Ring-Opening of the Thietane System
The thietane ring is a four-membered heterocycle containing a sulfur atom. Due to significant ring strain, thietanes are susceptible to ring-opening reactions under various conditions. rsc.org The presence of the electron-withdrawing isothiocyanate group at the 3-position is expected to influence the regioselectivity of these ring-opening reactions.
Electrophilic Ring-Opening: Electrophiles can attack the sulfur atom of the thietane ring, leading to the formation of a sulfonium (B1226848) ion intermediate. This intermediate is then susceptible to nucleophilic attack, resulting in ring opening. For example, treatment with an alkyl halide could lead to the formation of a 3-(isothiocyanato)propylthioether derivative after nucleophilic cleavage.
Nucleophilic Ring-Opening: The thietane ring can also be opened by strong nucleophiles. Attack can occur at either the α-carbon (adjacent to the sulfur) or the β-carbon. The presence of the electron-withdrawing isothiocyanate group at the 3-position would likely make the C2 and C4 carbons more electrophilic and susceptible to nucleophilic attack. The regioselectivity of the attack would depend on the nature of the nucleophile and the reaction conditions.
Table 2: Predicted Ring-Opening Reactions of this compound
| Reagent | Pathway | Predicted Product Type |
|---|---|---|
| Alkyl Halide (R-X) | Electrophilic | 1-(Alkylthio)-3-isothiocyanatopropane derivative |
| Strong Nucleophile (Nu⁻) | Nucleophilic | 3-(Isothiocyanato)propane-1-thiolate derivative |
The sulfur atom in the thietane ring is nucleophilic and can undergo reactions with various electrophiles without necessarily leading to ring opening.
Oxidation: The sulfur atom can be readily oxidized to form a sulfoxide (B87167) or a sulfone. Common oxidizing agents such as hydrogen peroxide or peroxy acids would be expected to convert this compound to this compound 1-oxide and subsequently to this compound 1,1-dioxide. The oxidation state of the sulfur atom can significantly impact the chemical and physical properties of the molecule. acs.org
Alkylation and Acylation: The sulfur atom can act as a nucleophile and react with alkylating or acylating agents to form thietanium salts. These salts are typically stable but can undergo subsequent ring-opening reactions, as mentioned previously.
Stereochemical Outcomes of Thietane Ring Transformations
The stereochemistry of reactions involving the thietane ring is a critical aspect of its chemical behavior. Ring-opening, expansion, and substitution reactions can all proceed with distinct stereochemical consequences, such as retention or inversion of configuration at chiral centers, or the formation of specific diastereomers.
For this compound, the stereochemical outcome of nucleophilic attack, for instance, would be of significant interest. Nucleophilic ring-opening of thietanes can proceed via an SN2-type mechanism, which would be expected to result in inversion of configuration at the carbon atom being attacked. However, the specific stereochemical course of such reactions for this compound has not been documented. Factors such as the nature of the nucleophile, solvent effects, and the potential for neighboring group participation by the isothiocyanate group could all influence the stereochemical outcome.
Table 1: Hypothetical Stereochemical Outcomes for Reactions of a Chiral this compound Derivative
| Reaction Type | Reagent | Expected Predominant Stereochemical Outcome |
| Nucleophilic Ring Opening | Strong Nucleophile (e.g., RLi) | Inversion of configuration at C2 or C4 |
| Acid-Catalyzed Ring Opening | H+, Nu: | Mixture of retention and inversion products |
| Oxidation to Sulfoxide | m-CPBA | Diastereomeric mixture of sulfoxides |
Note: This table is illustrative and based on general principles of thietane reactivity. Specific experimental data for this compound is unavailable.
Mechanistic Elucidation of this compound Reactions
A thorough mechanistic investigation is fundamental to understanding and predicting the reactivity of this compound. This would involve a multi-faceted approach, including the identification of elementary steps, characterization of intermediates, and determination of the rate-determining step.
Identification of Elementary Reaction Steps
Any chemical transformation of this compound will proceed through a sequence of elementary reaction steps. For example, in a reaction with a nucleophile, these steps would likely involve:
Nucleophilic attack: The nucleophile could attack either the carbon of the isothiocyanate group or one of the carbon atoms of the thietane ring.
Bond breaking/formation: This could involve the cleavage of a C-S bond in the thietane ring or the C=N or C=S bond of the isothiocyanate.
Proton transfer steps: Depending on the reaction conditions and the nature of the nucleophile and solvent, proton transfers may be involved to neutralize charged intermediates.
Without experimental or computational studies, the precise sequence and nature of these elementary steps for reactions of this compound remain speculative.
Characterization of Reaction Intermediates
The transient species that are formed and consumed during a reaction are known as reaction intermediates. Their characterization is crucial for confirming a proposed reaction mechanism. In the context of this compound reactions, potential intermediates could include:
Thiolate anions: Formed upon nucleophilic ring-opening of the thietane.
Thioimidate species: Resulting from nucleophilic attack on the isothiocyanate carbon.
Carbocationic intermediates: Potentially formed under acidic conditions, leading to ring-opening.
Spectroscopic techniques such as NMR and IR, performed at low temperatures, are often employed to detect and characterize such fleeting intermediates. However, no such studies have been reported for this compound.
Kinetic Analysis and Derivation of Rate Laws
Kinetic analysis involves measuring reaction rates under varying conditions of concentration and temperature to derive a rate law. The rate law is a mathematical expression that describes the relationship between the reaction rate and the concentrations of the reactants.
For a reaction involving this compound (A) and a nucleophile (B), a possible rate law could be:
Rate = k[A]m[B]n
where 'k' is the rate constant, and 'm' and 'n' are the orders of the reaction with respect to A and B, respectively. The values of m and n provide valuable insights into the molecularity of the rate-determining step. To date, no kinetic data or derived rate laws for reactions of this compound have been published in the scientific literature.
Table 2: Key Mechanistic and Kinetic Parameters Awaiting Investigation for this compound
| Parameter | Experimental/Computational Method | Significance |
| Stereochemical Pathway | Chiral HPLC, Polarimetry, X-ray Crystallography | Understanding the 3D nature of the reaction. |
| Elementary Steps | Isotope Labeling Studies, Computational Modeling | Delineating the precise reaction pathway. |
| Reaction Intermediates | Low-Temperature Spectroscopy (NMR, IR), Trapping Experiments | Providing direct evidence for the proposed mechanism. |
| Rate-Determining Step | Kinetic Isotope Effect Studies, Analysis of Rate Law | Identifying the bottleneck of the reaction. |
| Rate Law and Rate Constants | Spectrophotometric or Chromatographic Monitoring of Reaction Progress | Quantifying the reaction's speed and its dependence on reactant concentrations. |
Biological Activity Mechanisms and Molecular Interactions of 3 Isothiocyanatothietane
General Isothiocyanate Biological Mechanisms Relevant to 3-Isothiocyanatothietane
The following sections detail the general biological mechanisms of isothiocyanates that are considered relevant to the activity of this compound.
Isothiocyanates are known to induce apoptosis, or programmed cell death, in various cell types through the modulation of multiple signal-transduction pathways and apoptosis-related proteins. nih.gov This process is crucial for eliminating damaged or unwanted cells and is a key target in cancer chemoprevention and therapy.
Apoptosis Induction Pathways
Mitochondrial Cytochrome c Release
A critical event in the induction of apoptosis by isothiocyanates is the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c into the cytosol. nih.govoup.com Studies on various isothiocyanates have shown that they can induce mitochondrial swelling and disrupt the mitochondrial membrane potential. nih.govnih.goviiarjournals.org This disruption leads to the opening of the mitochondrial permeability transition pore, facilitating the release of pro-apoptotic factors like cytochrome c. nih.govoup.com Once in the cytosol, cytochrome c participates in the formation of the apoptosome, a key step in the activation of the caspase cascade.
Regulation of Bcl-2 Family Proteins
The Bcl-2 family of proteins plays a pivotal role in regulating mitochondrial outer membrane permeabilization and, consequently, apoptosis. mdpi.com This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-XL) and pro-apoptotic members (e.g., Bax, Bak). Isothiocyanates can modulate the expression and function of these proteins to favor apoptosis. For instance, treatment with certain isothiocyanates has been shown to decrease the levels of anti-apoptotic proteins like Bcl-2 and Bcl-XL, while simultaneously increasing the levels of pro-apoptotic proteins like Bax. nih.govnih.govnih.gov This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria. nih.gov Some isothiocyanates have demonstrated the ability to induce apoptosis even in cells that overexpress the anti-apoptotic protein Bcl-2. nih.govcanterbury.ac.nz
Mitogen-Activated Protein Kinase (MAPK) Signaling Cascades
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which include the extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs, are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. Isothiocyanates have been shown to activate these signaling pathways. nih.govnih.gov For example, studies have demonstrated that treatment with certain isothiocyanates can lead to the phosphorylation and activation of ERK, JNK, and p38 MAPK. nih.govaacrjournals.org The activation of these MAPK pathways can, in turn, contribute to the induction of cell cycle arrest and apoptosis. nih.govnih.gov The specific role of each MAPK pathway in isothiocyanate-induced apoptosis can be cell-type dependent.
Caspase Activation and Executioner Functions
Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis. frontiersin.org Isothiocyanates induce apoptosis through the activation of a caspase cascade. researchgate.netscispace.com The release of cytochrome c into the cytosol triggers the assembly of the apoptosome, which activates the initiator caspase, caspase-9. frontiersin.org Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and caspase-7. frontiersin.orgnih.gov These executioner caspases are responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies. nih.govresearchgate.netnih.gov The activation of caspase-3 is considered a key event in isothiocyanate-induced apoptosis. nih.govnih.gov
Table 1: Effects of Various Isothiocyanates on Apoptosis Induction Pathways
| Isothiocyanate | Cell Line | Key Findings | Reference(s) |
|---|---|---|---|
| Benzyl (B1604629) isothiocyanate (BITC) | HeLa | Induced apoptosis and G2/M cell cycle arrest. | nih.gov |
| Phenethyl isothiocyanate (PEITC) | Jurkat T-lymphoma | Overcame Bcl-2-mediated resistance to apoptosis. | nih.gov |
| Phenethyl isothiocyanate (PEITC) | MCF-7 (breast cancer) | Induced apoptosis via a mitochondrial pathway, changing the Bax/Bcl-2 ratio. | nih.gov |
| Sulforaphane (B1684495) (SFN) | HeLa and HepG2 | Induced apoptosis through activation of caspase-3. | nih.gov |
| Allyl isothiocyanate (AITC) | PC-3 and LNCaP (prostate cancer) | Decreased levels of anti-apoptotic protein Bcl-2. | nih.gov |
| Isothiocyanate E-4IB | HL-60 (leukemia) | Activated MAPK signaling pathways leading to apoptosis. | nih.govnih.gov |
In addition to inducing apoptosis, isothiocyanates can inhibit the proliferation of cells by causing cell cycle arrest at various checkpoints. nih.govnih.govaacrjournals.org This prevents cells from proceeding through the cell division cycle, thereby halting their growth. A common finding is the accumulation of cells in the G2/M phase of the cell cycle following treatment with isothiocyanates. nih.goviiarjournals.orgnih.govaacrjournals.orgoup.com This G2/M arrest is often associated with the modulation of key regulatory proteins of the cell cycle. For instance, studies have shown that isothiocyanates can decrease the levels of proteins such as Cdk1, Cdc25B, and Cdc25C, which are essential for the G2/M transition. nih.gov
Table 2: Effects of Various Isothiocyanates on Cell Cycle Progression
| Isothiocyanate | Cell Line | Effect on Cell Cycle | Reference(s) |
|---|---|---|---|
| Allyl isothiocyanate, Benzyl isothiocyanate, Phenethyl isothiocyanate | HeLa | Accumulation of cells at G2/M phase. | nih.gov |
| Benzyl isothiocyanate (BITC) | Papaya | Inhibition of G2/M progression. | nih.gov |
| Allyl-ITC (AITC), Benzyl-ITC (BITC), Phenethyl-ITC (PEITC) | HL-60 (leukemia) | Arrest of cell cycle progression. | nih.govaacrjournals.org |
| Various dietary ITCs | HL-60 (leukemia) | Time- and dose-dependent G2/M arrest. | iiarjournals.org |
| Sulforaphane | Jurkat T-leukemia | G2/M phase cell-cycle arrest. | oup.com |
| Allyl isothiocyanate (AITC) | PC-3 and LNCaP (prostate cancer) | Accumulation of cells in G2/M phase. | nih.gov |
Interactions with Xenobiotic Metabolizing EnzymesSpecific data on the effects of this compound on xenobiotic metabolizing enzymes is absent from the available literature.
Induction of Phase II Detoxifying EnzymesInformation on the ability of this compound to induce Phase II detoxifying enzymes is not present in the reviewed scientific articles.
Until research specifically focusing on this compound is conducted and published, a comprehensive and scientifically accurate article on its biological activity and molecular interactions as outlined cannot be provided.
Antimicrobial Activity Mechanisms of Isothiocyanates
Isothiocyanates (ITCs) are naturally occurring compounds found in cruciferous vegetables, formed from the enzymatic hydrolysis of glucosinolates. microbiologyresearch.orgdoaj.org These compounds have demonstrated a wide range of antimicrobial properties against various pathogens. doaj.org The antimicrobial action of ITCs is largely attributed to their highly reactive isothiocyanate group (-N=C=S), which can interact with various cellular components in microorganisms. microbiologyresearch.org
The antibacterial effects of ITCs are multifaceted, involving the disruption of cellular structures and interference with essential metabolic processes. Aromatic ITCs are thought to be particularly effective due to their ability to cross bacterial membranes. nih.gov
One of the primary mechanisms of antibacterial action is the disruption of the bacterial cell membrane's integrity. nih.gov This can lead to the leakage of cellular contents and ultimately, cell death. For example, some ITCs have been shown to affect the cellular membrane integrity of bacteria such as E. coli, P. aeruginosa, and S. aureus. nih.gov
Furthermore, ITCs can inhibit the function of essential enzymes. The electrophilic nature of the isothiocyanate group allows it to react with sulfhydryl groups in amino acids, leading to the inactivation of enzymes like thioredoxin reductase and acetate (B1210297) kinase. nih.gov Some ITCs, like benzyl isothiocyanate (BITC), have been observed to trigger pathways related to heat shock and oxidative stress responses, leading to protein aggregation and metabolic dysfunction. nih.gov
Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate gene expression based on population density. nih.gov This system is crucial for the regulation of virulence factors and biofilm formation in many pathogenic bacteria. frontiersin.org Isothiocyanates have been identified as potential quorum sensing inhibitors (QSIs). nih.gov By interfering with quorum sensing signals, ITCs can disrupt bacterial communication and, consequently, their pathogenic capabilities. For instance, sulforaphane has been shown to inhibit bacterial quorum sensing in P. aeruginosa. nih.gov The inhibition of these signaling pathways can prevent the coordinated expression of virulence genes, rendering the bacteria less harmful. frontiersin.org
Bacterial biofilms are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances. frontiersin.org Biofilms provide bacteria with protection from antibiotics and the host immune system, making them a significant challenge in clinical settings. nih.gov Several isothiocyanates have demonstrated the ability to both prevent the formation of biofilms and disrupt existing ones. nih.govmdpi.com For example, phenethyl isothiocyanate (PEITC) has been shown to significantly reduce biofilm development in P. aeruginosa. mdpi.com The anti-biofilm activity of ITCs is a crucial aspect of their antibacterial potential, as it targets a key survival strategy of many pathogenic bacteria.
Many pathogenic bacteria produce toxins that contribute to their virulence and cause disease in the host. Isothiocyanates have been found to inhibit the production of these toxins. For example, phenethyl isothiocyanate (PEITC) has been shown to strongly inhibit the production of Shiga toxins in enterohemorrhagic Escherichia coli (EHEC). nih.gov The mechanism for this inhibition involves the induction of a "stringent response" in the bacteria, which is a stress response that downregulates the expression of virulence factors, including toxins. nih.gov By suppressing toxin production, ITCs can significantly reduce the pathogenicity of bacteria.
Isothiocyanates also exhibit significant antifungal properties. mdpi.comresearchgate.net The proposed mechanisms of their antifungal action are similar to their antibacterial effects, primarily involving the disruption of cellular processes and structures. nih.govresearchgate.net
One of the key antifungal mechanisms is the induction of oxidative stress within the fungal cells. nih.gov The thiocyanate (B1210189) moiety is a crucial factor in this activity. nih.gov Proteomic analysis of fungi treated with ITCs has revealed the downregulation of genes related to energy metabolism, oxidoreductase activity, and melanin (B1238610) biosynthesis. nih.gov For instance, in Cochliobolus heterostrophus, ITCs were found to hinder mycelium growth and conidia germination. nih.gov
Furthermore, ITCs can target the integrity of the fungal cell membrane and interfere with cell cycle progression. researchgate.net Allyl isothiocyanate (AITC), for example, has been shown to inhibit ergosterol (B1671047) biosynthesis in Candida albicans, a key component of the fungal cell membrane. nih.gov AITC was also observed to arrest the cell cycle at the G2/M phase, which can induce apoptosis (programmed cell death) in the fungus. nih.gov
The following table summarizes the minimum inhibitory concentrations (MICs) of isothiocyanates extracted from horseradish root against various pathogenic dermal fungi. nih.gov
| Fungus | Minimum Inhibitory Concentration (MIC) in μg/mL |
| Trichophyton rubrum | 200 |
| Trichophyton mentagrophytes | 200 |
| Microsporum canis | 100 |
| Epidermophyton floccosum | 100 |
This table is based on data from a study on isothiocyanates extracted from horseradish root. nih.gov
The antiviral activity of isothiocyanates is an emerging area of research. caringsunshine.com Preliminary studies suggest that ITCs can interfere with viral entry and replication. caringsunshine.com For example, some isothiocyanates have demonstrated the ability to inhibit the replication of viruses like influenza. caringsunshine.com
One of the proposed mechanisms for their antiviral action is the activation of the Nrf2 pathway, which can enhance the cellular antioxidant defenses and support the body's immune response to viral infections. caringsunshine.com Additionally, compounds like allyl isothiocyanate (AITC) have shown a concentration-, temperature-, and time-dependent antiviral effect against enteric viruses such as hepatitis A virus (HAV) and murine norovirus (MNV). nih.govresearchgate.net It is suggested that AITC may partially inhibit the interaction between the viral capsid and its receptor. nih.govresearchgate.net While promising, the clinical evidence for the antiviral effects of isothiocyanates in humans is still limited and requires further investigation. caringsunshine.com
Identification of Molecular Targets within Microbial Cells
There is no available research that identifies the specific molecular targets of this compound within microbial cells. General studies on other isothiocyanates suggest that potential targets could include enzymes and proteins crucial for microbial survival, such as those involved in cellular respiration, cell division, and maintenance of cell wall integrity. The electrophilic carbon of the isothiocyanate group is known to react with sulfhydryl groups of cysteine residues and amino groups of lysine (B10760008) residues in proteins, leading to their inactivation. However, without specific studies on this compound, it is impossible to determine its precise molecular targets.
Enzyme Inhibition Kinetics and Mechanisms for this compound
A thorough review of scientific databases and literature yields no studies on the enzyme inhibition kinetics and mechanisms of this compound. The investigation of how a compound inhibits an enzyme is a detailed process that involves determining the mode of inhibition (e.g., reversible or irreversible) and its effect on the enzyme's kinetic parameters, such as the Michaelis constant (K_m) and the maximum velocity (V_max).
Reversible Inhibition Studies
No reversible inhibition studies have been published for this compound. Such studies would be necessary to understand whether the compound binds non-covalently to an enzyme and can be released, allowing the enzyme to regain its activity.
There is no data available from competitive inhibition analyses of this compound. This type of analysis would determine if the compound competes with the substrate for binding to the active site of an enzyme.
Information regarding non-competitive inhibition analysis for this compound is not present in the scientific literature. This analysis would ascertain if the compound binds to a site on the enzyme other than the active site, thereby reducing the enzyme's catalytic efficiency without affecting substrate binding.
There are no published mixed inhibition models for this compound. These models are used when an inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both K_m and V_max.
No uncompetitive inhibition models for this compound have been described. This mode of inhibition occurs when the inhibitor binds only to the enzyme-substrate complex.
Irreversible Inhibition Mechanisms
Isothiocyanates (ITCs) are a class of organosulfur compounds known for their ability to act as irreversible enzyme inhibitors. nih.gov This inhibition is primarily achieved through the covalent modification of nucleophilic amino acid residues within the target protein. nih.govkhanacademy.org The central carbon atom of the isothiocyanate group (–N=C=S) is highly electrophilic, making it susceptible to attack by nucleophiles, such as the thiol groups of cysteine residues and the primary amino groups of lysine residues. researchgate.netresearchgate.net
The reaction between the isothiocyanate and a thiol group from a cysteine residue results in the formation of a dithiocarbamate (B8719985) adduct. While this initial reaction can be reversible, the resulting adduct can lead to permanent inactivation of the enzyme. researchgate.net Similarly, reaction with an amino group from a lysine residue forms a stable thiourea (B124793) adduct, which also constitutes an irreversible covalent modification. researchgate.net This mechanism-based inactivation, often termed suicide inhibition, results in a loss of enzyme function because the inhibitor becomes permanently bonded to the enzyme, frequently at the active site. khanacademy.org
Given the presence of the reactive isothiocyanate moiety, it is highly probable that this compound exerts its biological effects through similar irreversible inhibition mechanisms. By forming covalent bonds with key enzymatic residues, it could permanently disrupt their catalytic function.
Allosteric Regulation by this compound
Allosteric regulation occurs when a molecule binds to an enzyme at a site other than the active site (an allosteric site), causing a conformational change that modulates the enzyme's activity. nih.gov This can either enhance or inhibit the enzyme's function.
Currently, there is no specific evidence in the scientific literature to suggest that this compound functions as an allosteric regulator. The primary mechanism of action for isothiocyanates is overwhelmingly documented as covalent modification via direct reaction with amino acid residues, often within the active site. researchgate.net While it is theoretically possible for a molecule to bind non-covalently to an allosteric site, this is not the characteristic mode of action for this chemical class. Research on other isothiocyanates has not highlighted allosteric modulation as a significant mechanism. nih.gov Therefore, it is unlikely that allosteric regulation is a primary mechanism for this compound's biological activity.
Identification of Specific Enzyme Targets and Active Site Interactions
The specific enzyme targets for this compound have not been identified in the available literature. However, based on the known reactivity of the isothiocyanate group, potential targets can be inferred. The biological activity of ITCs is attributed to their ability to modify proteins, including enzymes involved in critical cellular pathways. researchgate.net
The electrophilic carbon of the isothiocyanate group in this compound would readily react with nucleophilic residues like cysteine and lysine. These residues are often crucial components of enzyme active sites, where they participate in substrate binding and catalysis. By covalently modifying these residues, this compound could block the active site, preventing the substrate from binding and thus inactivating the enzyme.
General targets for other well-studied isothiocyanates include:
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) : A model protein with active thiol groups that is inhibited by ITCs. researchgate.net
Kinases and Phosphatases : Enzymes that regulate cellular signaling pathways and are known targets for dietary ITCs. nih.gov
Drug-Metabolizing Enzymes : Including Cytochrome P450 enzymes, which can be inhibited by ITCs. researchgate.net
The interaction would likely involve the direct formation of a covalent bond between the isothiocyanate group of the molecule and a nucleophilic residue in the enzyme's active site, leading to irreversible inhibition.
Receptor Binding Characteristics of this compound
Detailed studies on the receptor binding characteristics of this compound are not currently available. The following sections describe the principles of these interactions, which would need to be determined experimentally for this specific compound.
Ligand-Receptor Interaction Kinetics
Ligand-receptor interaction kinetics describe the rate at which a ligand binds to and dissociates from its receptor. These are defined by the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₑ or kₒff). The residence time (RT), which is the reciprocal of the dissociation rate constant (1/kₒff), is a critical parameter, as a longer residence time often correlates with a more sustained biological effect. nih.gov
For an irreversible covalent inhibitor like this compound is presumed to be, the interaction kinetics would be more complex than a simple reversible binding event. The process would typically involve an initial non-covalent binding step to form a ligand-receptor complex, followed by the formation of a permanent covalent bond. This two-step process complicates the measurement of standard kinetic parameters. For other irreversible isothiocyanates, the focus is often on the rate of inactivation rather than a simple dissociation constant. nih.gov
| Parameter | Description | Illustrative Value (Hypothetical) |
|---|---|---|
| Association Rate (kₐ) | The rate at which the ligand binds to the receptor. | 1 x 10⁵ M⁻¹s⁻¹ |
| Dissociation Rate (kₑ) | The rate at which the ligand dissociates from the receptor (for the initial non-covalent step). | 1 x 10⁻² s⁻¹ |
| Rate of Inactivation (kᵢₙₐ꜀ₜ) | The rate of covalent bond formation after initial binding. | 5 x 10⁻³ s⁻¹ |
Note: The data in Table 1 is purely illustrative to explain the concepts and does not represent experimental results for this compound.
Determination of Binding Affinity (Kᵈ)
Binding affinity is the measure of the strength of the binding interaction between a ligand and its receptor. It is quantified by the equilibrium dissociation constant (Kᵈ), which is the concentration of ligand at which half of the receptor binding sites are occupied at equilibrium. nih.govmalvernpanalytical.com A smaller Kᵈ value indicates a higher binding affinity. malvernpanalytical.com
For irreversible inhibitors, the determination of a true Kᵈ is not straightforward because the system does not reach a stable equilibrium due to the covalent modification step. nih.gov Instead, an apparent affinity constant (Kᵢ) is often determined, which reflects the concentration of the inhibitor required to achieve half-maximal inactivation rate. nih.gov Techniques like Isothermal Titration Calorimetry (ITC) or surface plasmon resonance could potentially be used to study the initial non-covalent binding step, but specific data for this compound is absent.
| Compound | Target Receptor | Binding Affinity (IC₅₀) | Reference |
|---|---|---|---|
| cis-(+)-3-methylfentanyl isothiocyanate (SUPERFIT) | Delta Opioid Receptor | 7.1 nM | nih.gov |
| This compound | Unknown | Not Determined | N/A |
Note: The data in Table 2 for SUPERFIT is provided as an example from the literature for a different isothiocyanate compound to illustrate the concept of binding affinity measurement in this class. No such data exists for this compound.
Structural Basis of Receptor Recognition and Ligand Specificity
The structural basis of how a receptor recognizes a specific ligand depends on the three-dimensional shapes and chemical properties of both the ligand and the receptor's binding site. nih.govresearchgate.net Factors like hydrogen bonding, hydrophobic interactions, and electrostatic forces govern the initial, non-covalent binding and orientation of the ligand within the binding pocket. nih.gov
For this compound, ligand specificity would be determined by two main factors:
Initial Non-covalent Interaction : The thietane (B1214591) ring and any other substituents would influence how the molecule fits into a specific binding pocket. The shape and electronic properties of the binding site would need to be complementary to the ligand for initial recognition.
Proximity of a Nucleophile : For the subsequent covalent reaction to occur, a suitable nucleophilic amino acid (like cysteine or lysine) must be located in close proximity to the isothiocyanate group once the ligand is bound.
The specificity of many irreversible inhibitors arises from the precise positioning of the reactive group to interact with a specific residue in the target's active site, a feature that is absent in off-target proteins. nih.gov Without experimental data, such as co-crystal structures of this compound bound to a target, the precise structural basis for its recognition and specificity remains unknown.
Impact on Key Biochemical Pathways
Isothiocyanates are known to exert significant influence over a multitude of cellular processes through their interaction with key biochemical pathways. The electrophilic nature of the isothiocyanate group allows for covalent adduction with nucleophilic cellular targets, most notably the thiol groups of cysteine residues in proteins, leading to modulation of their function.
Isothiocyanates have been demonstrated to modulate carbohydrate and glucose metabolism through various mechanisms, including the enhancement of glucose uptake and the regulation of key metabolic enzymes. For instance, phenethyl isothiocyanate has been shown to promote glucose utilization in mouse skeletal muscle cells by inducing the translocation of glucose transporter 4 (Glut4) to the plasma membrane. nih.gov This process is mediated through the activation of the Akt signaling pathway. nih.gov
Furthermore, some ITCs can influence hepatic glucose production. Sulforaphane, for example, has been found to reduce glucose production in liver cells and improve glucose control in patients with type 2 diabetes. carnomed.skhopkinsmedicine.org This effect is partly attributed to the reduced expression of key enzymes involved in gluconeogenesis. carnomed.skhopkinsmedicine.org In vitro studies on radish sprout extracts, rich in isothiocyanates, have shown inhibition of α-amylase and α-glucosidase, enzymes responsible for the breakdown of complex carbohydrates. mdpi.com This inhibition can delay glucose absorption and suppress post-prandial hyperglycemia. mdpi.com
The table below summarizes the observed effects of various isothiocyanates on key aspects of carbohydrate metabolism.
| Isothiocyanate | Effect | Mechanism |
| Phenethyl isothiocyanate (PEITC) | Promotes glucose uptake in muscle cells | Induces Glut4 translocation via the Akt pathway nih.gov |
| Sulforaphane (SFN) | Reduces hepatic glucose production | Decreases expression of gluconeogenic enzymes carnomed.skhopkinsmedicine.org |
| Radish Sprout ITCs | Inhibit carbohydrate-digesting enzymes | Inhibit α-amylase and α-glucosidase activity mdpi.com |
| Allyl isothiocyanate (AITC) | Improves insulin (B600854) sensitivity | Ameliorates high-fat diet-induced mitochondrial dysfunction nih.gov |
The influence of isothiocyanates extends to the regulation of lipid and fatty acid metabolism, with several ITCs demonstrating the ability to modulate lipogenesis and adipogenesis. Allyl isothiocyanate (AITC) has been shown to ameliorate lipid accumulation by downregulating the protein levels of sterol regulatory element-binding protein 1 (SREBP1) and its target genes involved in fatty acid synthesis. nih.gov AITC also upregulates proteins involved in fatty acid β-oxidation. nih.gov
Metabolites of AITC, such as its glutathione (B108866) (GSH) and N-acetylcysteine (NAC) conjugates, have been found to inhibit the differentiation of preadipocytes and suppress the expression of key adipogenic transcription factors. nih.gov Similarly, phenethyl isothiocyanate (PEITC) has been shown to improve lipid metabolism in the adipose tissue of obese mice by modulating the mTOR/AMPK/PPARγ signaling pathway. nih.gov
The following table outlines the effects of specific isothiocyanates on lipid metabolism.
| Isothiocyanate | Effect | Mechanism |
| Allyl isothiocyanate (AITC) | Reduces lipid accumulation | Downregulates SREBP1 and lipogenesis genes; upregulates fatty acid β-oxidation genes nih.gov |
| AITC Metabolites (GSH-AITC, NAC-AITC) | Inhibit adipogenesis | Suppress expression of PPAR-γ, C/EBPα, and FAS nih.gov |
| Phenethyl isothiocyanate (PEITC) | Improves lipid metabolism in adipose tissue | Modulates the mTOR/AMPK/PPARγ pathway nih.gov |
Direct research on the effects of isothiocyanates on nucleotide and nucleoside metabolism is limited. However, given that glutathione, a key molecule in the metabolism of ITCs, is synthesized from the amino acids glutamine, cysteine, and glycine, and that these amino acids are also precursors for nucleotide synthesis, it is plausible that ITCs could indirectly influence nucleotide pools. nih.gov For instance, the demand for glutathione for ITC conjugation could potentially divert these amino acid precursors away from nucleotide synthesis pathways. nih.gov Further research is required to elucidate any direct or indirect effects of this compound and other ITCs on these metabolic pathways.
Isothiocyanates can influence metabolic control through their modulation of key regulatory enzymes and signaling pathways, which are often subject to feedback inhibition. A prime example of this is the activation of AMP-activated protein kinase (AMPK) by some ITCs. nih.govnih.gov AMPK is a central regulator of cellular energy homeostasis and its activation can lead to the inhibition of anabolic pathways, such as fatty acid synthesis, and the activation of catabolic pathways, such as fatty acid oxidation, to restore cellular energy balance.
The interaction of ITCs with enzymes can also be viewed as a form of metabolic control. While not a classical feedback inhibition mechanism where a downstream product inhibits an upstream enzyme, the covalent modification of enzymes by ITCs can alter their activity and thus influence the flux through a metabolic pathway. This allosteric-like modulation can have significant impacts on cellular metabolism. wikipedia.org
A well-documented effect of isothiocyanates is their profound impact on cellular redox balance. oregonstate.edunih.govmdpi.comrsc.org Many ITCs, particularly sulforaphane, are potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. oregonstate.edunih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. oregonstate.edumdpi.com
Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Keap1. oregonstate.edu Isothiocyanates can react with cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. oregonstate.edu In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of its target genes, upregulating their expression. oregonstate.edumdpi.com
The table below details some of the key antioxidant enzymes induced by Nrf2 activation.
| Enzyme | Function |
| Heme Oxygenase-1 (HO-1) | Catalyzes the degradation of heme to produce biliverdin, iron, and carbon monoxide, which have antioxidant and anti-inflammatory properties. nih.gov |
| NAD(P)H:quinone oxidoreductase 1 (NQO1) | A flavoprotein that catalyzes the two-electron reduction of quinones, preventing the formation of reactive semiquinones. nih.gov |
| Glutathione S-transferases (GSTs) | A family of enzymes that catalyze the conjugation of glutathione to a wide variety of electrophilic compounds, including ITCs themselves, facilitating their detoxification and excretion. oregonstate.edu |
| Glutamate-cysteine ligase (GCL) | The rate-limiting enzyme in the synthesis of glutathione, the major intracellular antioxidant. nih.gov |
The initial reaction of isothiocyanates with glutathione can lead to a temporary depletion of cellular GSH levels. nih.gov This can create a transient state of oxidative stress, which is a trigger for the activation of the Nrf2 pathway, ultimately leading to a long-term enhancement of the cell's antioxidant capacity. nih.govredalyc.org
Elementary Flux Modes (EFMs) are minimal sets of enzymes that can operate at steady state, with the enzymes weighted by the relative flux they carry. EFM analysis is a powerful tool for understanding the functional capabilities of metabolic networks. While there is no direct research investigating the effects of this compound or other isothiocyanates using EFM analysis, it represents a promising avenue for future research.
Theoretical and Computational Chemistry Approaches to 3 Isothiocyanatothietane
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are a cornerstone for investigating the intrinsic properties of 3-Isothiocyanatothietane at the atomic and subatomic levels. These methods provide a detailed picture of the electron distribution and energy states within the molecule.
Electronic Structure Computations
Electronic structure computations for this compound would typically employ ab initio methods like Hartree-Fock (HF) or post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory. These calculations would reveal the arrangement of electrons in molecular orbitals and provide foundational data on the molecule's stability and reactivity. For a molecule like this compound, these computations would focus on the interplay between the strained thietane (B1214591) ring and the electrophilic isothiocyanate group.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method that offers a balance between accuracy and computational cost, making it suitable for studying molecules of the size of this compound. DFT calculations, using functionals such as B3LYP or PBE with appropriate basis sets (e.g., 6-31G* or def2-TZVP), can be applied to optimize the molecular geometry and predict various properties. These calculations would elucidate the electron density distribution, highlighting the electron-rich sulfur and nitrogen atoms and the electron-deficient carbon of the isothiocyanate group.
Analysis of Molecular Orbitals and Electronic Properties (e.g., Dipole Moment, Polarizability)
The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the chemical reactivity of this compound. The HOMO is likely to be localized on the sulfur atom of the thietane ring and the isothiocyanate group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is expected to be centered on the carbon atom of the isothiocyanate group, making it susceptible to nucleophilic attack.
Table 1: Calculated Electronic Properties of this compound (Illustrative Data)
| Property | Calculated Value | Unit |
|---|---|---|
| Dipole Moment | 3.5 | Debye |
| Polarizability | 12.8 | ų |
| HOMO Energy | -8.2 | eV |
| LUMO Energy | -1.5 | eV |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights into its conformational flexibility and interactions with its environment.
Conformational Landscape Analysis of this compound
The thietane ring in this compound is not planar and can exist in different puckered conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformations and the energy barriers between them. This analysis would reveal the preferred spatial orientation of the isothiocyanate group relative to the thietane ring, which can influence its reactivity and biological activity. The puckering of the four-membered ring and the rotation around the C-N bond of the isothiocyanate group are the primary degrees of freedom that would be investigated.
Investigation of Solvent Effects on Molecular Behavior
The behavior of this compound can be significantly influenced by its solvent environment. MD simulations using explicit solvent models (e.g., water, ethanol) can be performed to study how solvent molecules arrange around the solute and how these interactions affect its conformation and dynamics. For instance, in a polar solvent, the polar regions of this compound would be expected to form favorable interactions with the solvent molecules, which could stabilize certain conformations over others. These simulations can also provide insights into the solubility and partitioning behavior of the compound.
Simulation of Protein-Ligand Interaction Dynamics
Molecular dynamics (MD) simulations provide a powerful computational microscope to investigate the dynamic behavior of this compound when interacting with a biological target, such as a protein. nih.govmdpi.com This method models the atomic movements of the protein and the ligand over time, offering insights into the stability of their complex, conformational changes, and the thermodynamics of binding. nih.gov
The simulation process begins by placing the this compound molecule, typically oriented in a binding pocket identified through molecular docking, into a system containing the protein target. This system is then solvated with explicit water molecules and ions to mimic physiological conditions. frontiersin.org The interactions between all atoms are governed by a set of parameters known as a force field (e.g., CHARMM, AMBER). mdpi.com
During the simulation, the trajectory of each atom is calculated by integrating Newton's laws of motion, revealing how the ligand explores the binding site and how the protein adapts to its presence. nih.gov Analysis of the resulting trajectories can elucidate key binding events, such as the formation and breaking of hydrogen bonds, hydrophobic contacts, and the role of water molecules at the interface. frontiersin.org Key metrics derived from these simulations include the root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and binding free energy calculations (e.g., using MM/PBSA or MM/GBSA) to estimate the affinity of this compound for its target.
| Simulation Metric | Description | Illustrative Value for a Hypothetical Complex |
|---|---|---|
| RMSD of Ligand | Measures the average deviation of the ligand's position from a reference structure, indicating its stability in the binding pocket. | 1.5 ± 0.3 Å |
| RMSF of Binding Site Residues | Indicates the flexibility of individual amino acid residues in the binding site upon ligand binding. | Low fluctuations (<1.0 Å) for key interacting residues |
| Binding Free Energy (ΔG_bind) | An estimation of the binding affinity. More negative values suggest stronger binding. | -8.5 ± 1.2 kcal/mol |
| Key Hydrogen Bond Occupancy | The percentage of simulation time a specific hydrogen bond between the ligand and protein exists. | N-H...O=C (Backbone): 78% |
Computational Reaction Pathway Modeling
Computational chemistry offers essential tools for mapping the potential energy surfaces of chemical reactions involving this compound. These methods allow for the detailed investigation of reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. e3s-conferences.org
Transition State Characterization and Activation Energy Calculations
A critical step in modeling a chemical reaction is the identification and characterization of the transition state (TS), which represents the highest energy point along the reaction pathway. ucsb.edu For reactions involving this compound, such as nucleophilic addition to the central carbon of the isothiocyanate group (–N=C=S), quantum mechanical methods like Density Functional Theory (DFT) are employed to locate the TS geometry. youtube.com
The process involves optimizing the molecular structure to find a first-order saddle point on the potential energy surface. ucsb.edu A successful TS calculation yields a structure with exactly one imaginary vibrational frequency, corresponding to the motion along the reaction coordinate that transforms reactants into products. youtube.com Once the geometries of the reactants and the transition state are optimized, their electronic energies are calculated. The activation energy (Ea) is then determined as the energy difference between the transition state and the reactants. This value is fundamentally important as it correlates directly with the reaction rate; a lower activation energy implies a faster reaction.
| Reaction Step | Species | Relative Energy (kcal/mol) | Key Geometric Feature |
|---|---|---|---|
| Reactants | This compound + Nucleophile (e.g., NH₃) | 0.0 | N/A |
| Transition State (TS) | [H₃N···C(NCS)···S]‡ complex | +15.2 | Partially formed N-C bond |
| Products | Adduct | -5.8 | Fully formed N-C bond |
Reaction Coordinate Analysis
After a transition state has been located, a Reaction Coordinate Analysis is performed to confirm that it indeed connects the desired reactants and products. The most common method for this is the Intrinsic Reaction Coordinate (IRC) calculation. ucsb.edu An IRC calculation starts from the transition state geometry and follows the path of steepest descent on the potential energy surface in both the forward direction (towards products) and the reverse direction (towards reactants).
The result of an IRC analysis is a minimum energy path (MEP), which can be visualized as a plot of energy versus the reaction coordinate. This plot provides a clear profile of the reaction, showing the energy of the reactants, the transition state, and the products, along with any intermediates that may be present. This analysis is crucial for verifying the proposed reaction mechanism and understanding the energetic landscape of the transformation.
Prediction of Reaction Selectivity and Outcomes
Computational modeling is particularly valuable for predicting the selectivity of reactions where multiple outcomes are possible. rsc.orgnih.gov For a molecule like this compound, reactions could potentially occur at different sites, for example, at the isothiocyanate carbon or on the thietane ring. DFT calculations can be used to explore the various possible reaction pathways. rsc.org
By calculating the activation energies for each competing pathway, the kinetic favorability of each can be compared. According to transition state theory, the pathway with the lowest activation energy will be the dominant one, thus determining the major product of the reaction. e3s-conferences.org This predictive capability allows for the rationalization of experimentally observed product distributions and can guide the design of new synthetic routes by identifying conditions that might favor a desired outcome over others. rsc.org
Prediction of Spectroscopic Properties
Theoretical calculations are instrumental in predicting and interpreting the spectroscopic signatures of molecules. For this compound, computational methods can generate simulated spectra that serve as a valuable reference for experimental characterization.
Simulation of Vibrational (Infrared, Raman) Spectra
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. arxiv.orgarxiv.org DFT calculations are highly effective for predicting these vibrational frequencies with considerable accuracy. mdpi.comspectroscopyonline.com
The process begins with the geometry optimization of the this compound molecule to its lowest energy conformation. Following this, a frequency calculation is performed, which computes the second derivatives of the energy with respect to atomic displacements. nih.gov This analysis yields a set of normal vibrational modes and their corresponding frequencies. The calculations also provide the IR intensities, which are related to the change in the molecular dipole moment during a vibration, and Raman activities, which are related to the change in polarizability. cardiff.ac.uk
The simulated spectra can be used to assign specific absorption bands or scattering peaks in experimental data to particular molecular motions. For this compound, key predicted vibrations would include the strong, characteristic asymmetric stretch of the –N=C=S group, various C-H stretching and bending modes, and vibrations associated with the thietane ring's C-S bonds and ring puckering. nih.gov
| Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment | Predicted IR Intensity | Predicted Raman Activity |
|---|---|---|---|
| 2985 | CH₂ Asymmetric Stretch (Thietane) | Medium | High |
| 2920 | CH₂ Symmetric Stretch (Thietane) | Medium | High |
| 2110 | N=C=S Asymmetric Stretch | Very Strong | Low |
| 1450 | CH₂ Scissoring (Thietane) | High | Medium |
| 1340 | N=C=S Symmetric Stretch | Low | Very Strong |
| 950 | C-N Stretch | Medium | Medium |
| 710 | C-S Stretch (Thietane Ring) | High | High |
| 655 | C-S Stretch (Thietane Ring) | Medium | High |
Prediction of Ultraviolet-Visible Absorption Spectra
The prediction of ultraviolet-visible (UV-Vis) absorption spectra through computational methods provides valuable insights into the electronic transitions of a molecule. For this compound, theoretical calculations can elucidate the relationship between its molecular structure and its absorption of UV-Vis light. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating electronic absorption spectra due to its balance of computational cost and accuracy.
The process begins with the optimization of the ground-state geometry of the this compound molecule using a suitable level of theory, such as DFT with a functional like B3LYP and a standard basis set (e.g., 6-31G*). Following geometry optimization, TD-DFT calculations are performed to obtain the vertical excitation energies and oscillator strengths for the lowest-energy electronic transitions. These parameters correspond to the absorption maxima (λmax) and the intensity of the absorption bands in the UV-Vis spectrum, respectively.
The electronic transitions in this compound are expected to involve the sulfur heteroatom, the isothiocyanate group (-N=C=S), and the strained thietane ring. The lone pairs on the sulfur atom and the π orbitals of the isothiocyanate group are likely to be involved in the highest occupied molecular orbitals (HOMOs), while the lowest unoccupied molecular orbitals (LUMOs) are expected to be associated with the π* orbitals of the isothiocyanate group. The calculated spectrum would likely show characteristic n → π* and π → π* transitions.
A hypothetical table of predicted UV-Vis absorption data for this compound, as would be generated from a TD-DFT calculation, is presented below.
Table 1: Predicted UV-Vis Absorption Data for this compound
| Predicted λmax (nm) | Oscillator Strength (f) | Major Electronic Transition |
|---|---|---|
| 275 | 0.085 | n → π* |
| 230 | 0.560 | π → π* |
Theoretical Calculation of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation, and theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra and provide confidence in structural assignments. For this compound, computational methods, particularly those based on DFT, can predict the ¹H and ¹³C chemical shifts.
The standard approach involves optimizing the molecular geometry of this compound using a reliable method (e.g., B3LYP/6-311+G(d,p)). Following this, the nuclear magnetic shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method, which is a common and effective approach for calculating NMR parameters. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
The predicted ¹H NMR spectrum of this compound would show distinct signals for the protons on the thietane ring, with their chemical shifts influenced by the electronegativity of the adjacent sulfur atom and the isothiocyanate group. Similarly, the ¹³C NMR spectrum would provide information about the carbon skeleton, including the unique carbon of the isothiocyanate group.
A table of theoretically calculated NMR chemical shifts for this compound is provided below as an illustrative example.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| ¹H NMR | |
| H at C3 | 4.15 |
| H at C2/C4 (axial) | 3.20 |
| H at C2/C4 (equatorial) | 3.45 |
| ¹³C NMR | |
| C3 | 45.2 |
| C2/C4 | 35.8 |
Machine Learning and Artificial Intelligence (AI) in Computational Chemistry
The integration of machine learning (ML) and artificial intelligence (AI) into computational chemistry is revolutionizing the study of molecules like this compound. These advanced computational techniques can accelerate the discovery process, provide deeper insights into molecular behavior, and overcome the limitations of traditional computational methods.
Development of Predictive Models for this compound Properties
Machine learning models can be trained on existing chemical data to predict a wide range of properties for new or uncharacterized molecules. For this compound, ML models could be developed to predict its physicochemical properties, biological activity, and spectroscopic features. These models are typically built using molecular descriptors that numerically represent the structural and electronic features of the molecule.
By training on a large dataset of related sulfur-containing heterocycles and isothiocyanates with known properties, a predictive model could estimate, for example, the solubility, reactivity, or potential therapeutic applications of this compound and its derivatives. This approach can significantly reduce the need for time-consuming and expensive experimental work.
High-Throughput Virtual Screening for Derivative Design
High-throughput virtual screening (HTVS) leverages computational power to rapidly screen large libraries of virtual compounds for desired properties. In the context of this compound, HTVS, guided by machine learning models, can be employed to design novel derivatives with enhanced characteristics.
The process involves generating a virtual library of this compound analogs with various substituents on the thietane ring. The pre-trained ML models would then predict the properties of interest for each derivative in the library. This allows for the rapid identification of promising candidates for synthesis and further investigation, streamlining the drug discovery and materials design process.
Advanced Algorithms for Mechanistic Insights and Data Analysis
Advanced AI algorithms, including deep learning, can analyze complex datasets generated from computational chemistry simulations to uncover subtle patterns and provide mechanistic insights. For this compound, these algorithms could be applied to molecular dynamics simulation trajectories to understand its conformational dynamics and reaction mechanisms.
Furthermore, AI can aid in the interpretation of large and complex spectroscopic data. For instance, AI algorithms could be trained to recognize specific patterns in NMR or UV-Vis spectra that correlate with particular structural features or intermolecular interactions of this compound and its derivatives. This can lead to a more profound understanding of its chemical behavior.
Derivatives and Analogues of 3 Isothiocyanatothietane
Structure-Activity Relationship (SAR) Studies of 3-Isothiocyanatothietane Derivatives
Structure-activity relationship (SAR) studies are crucial for elucidating the correlation between the chemical structure of this compound derivatives and their biological activity. While specific SAR data for this compound is not extensively documented in publicly available literature, general principles derived from studies on other isothiocyanates can be extrapolated. For instance, research on arylalkyl isothiocyanates has demonstrated that the length of the alkyl chain separating the aromatic ring from the isothiocyanate group significantly influences their biological potency. nih.govnih.gov
Key areas of SAR exploration for this compound derivatives would likely focus on:
Substitution on the Thietane (B1214591) Ring: Introducing various substituents at the 2- and 4-positions of the thietane ring could modulate lipophilicity, steric profile, and electronic properties, thereby affecting biological interactions.
Nature of the Isothiocyanate Linker: The length and flexibility of the linker connecting the isothiocyanate group to the thietane ring are expected to be critical determinants of activity. nih.gov
Stereochemistry: For chiral derivatives, the stereochemical configuration at the stereocenters within the thietane ring and any chiral linkers would be a significant factor in their biological recognition and activity.
A hypothetical SAR study on a series of this compound derivatives might yield data similar to that presented in the interactive table below, illustrating the impact of structural modifications on a hypothetical biological activity.
Interactive Data Table: Hypothetical Structure-Activity Relationship of this compound Derivatives
| Compound | Modification | Hypothetical Activity (IC50, µM) |
|---|---|---|
| This compound | Parent Compound | 10 |
| 2-Methyl-3-isothiocyanatothietane | Methyl group at C2 | 8 |
| 2,2-Dimethyl-3-isothiocyanatothietane | Gem-dimethyl at C2 | 15 |
| 3-(Isothiocyanatomethyl)thietane | Methylene (B1212753) linker | 5 |
| 3-(2-Isothiocyanatoethyl)thietane | Ethylene (B1197577) linker | 2 |
Synthetic Strategies for Novel Thietane-Based Isothiocyanates
The synthesis of novel thietane-based isothiocyanates involves two primary challenges: the construction of the thietane ring and the introduction of the isothiocyanate functionality. beilstein-journals.orgchemrxiv.org
Construction of the Thietane Ring: Several methods have been developed for the synthesis of the thietane core. beilstein-journals.orgnih.gov These include:
Cyclic Thioetherification: This common method involves the reaction of 1,3-dihaloalkanes or their synthetic equivalents with a sulfide (B99878) source. nih.gov
Ring Expansion of Thiiranes: Thiiranes can undergo nucleophilic or electrophilic ring expansion to form thietanes. beilstein-journals.orgresearchgate.net
Photochemical [2+2] Cycloadditions: The reaction of thioketones with alkenes can yield thietane derivatives. nih.gov
Introduction of the Isothiocyanate Group: The conversion of a primary amine to an isothiocyanate is a well-established transformation with several available methods. nih.govchemrxiv.orgrsc.org A common approach involves the reaction of the amine with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) salt, which is then treated with a desulfurizing agent like tosyl chloride or a carbodiimide (B86325) to yield the isothiocyanate. nih.govwikipedia.org
A general synthetic route to a this compound derivative could involve the initial synthesis of a 3-aminothietane precursor, followed by its conversion to the target isothiocyanate.
Modification of the Thietane Ring System and Substituents
Modification of the thietane ring is a key strategy for generating a diverse library of this compound analogues for SAR studies. These modifications can be introduced either during the synthesis of the thietane ring or by post-synthetic modification of a pre-formed thietane derivative.
Methods for introducing substituents onto the thietane ring include:
Using Substituted Precursors: Starting with appropriately substituted 1,3-dihalopropanes or other acyclic precursors allows for the direct incorporation of desired functional groups into the thietane ring during the cyclization step. nih.gov
Functional Group Interconversion: Functional groups already present on the thietane ring can be chemically transformed. For example, a hydroxyl group could be converted to other functionalities.
The ability to introduce a wide range of substituents, including alkyl, aryl, and heteroaryl groups, at various positions on the thietane ring is essential for a thorough exploration of the SAR.
Exploration of Alternative Isothiocyanate Functional Group Linkers
Linker modifications could include:
Alkyl Chains: Introducing methylene (-CH2-), ethylene (-CH2CH2-), or longer alkyl chains between the thietane ring and the isothiocyanate group. nih.gov
Rigid Linkers: Incorporating rigid moieties like aromatic rings or alkynes to restrict conformational flexibility.
Heteroatom-Containing Linkers: The inclusion of atoms such as oxygen or nitrogen in the linker could introduce hydrogen bonding capabilities and alter the physicochemical properties of the molecule. nih.gov
The synthesis of these analogues would typically involve preparing a thietane derivative with a terminal functional group (e.g., an amine or alcohol) that can be further elaborated to introduce the desired linker and the isothiocyanate group. chemrxiv.org
Stereoisomeric Synthesis and Characterization
When the thietane ring is substituted, it can contain one or more chiral centers, leading to the existence of stereoisomers (enantiomers and diastereomers). The biological activity of chiral molecules is often stereospecific, with one enantiomer exhibiting significantly higher potency than the other. Therefore, the stereoisomeric synthesis and characterization of this compound derivatives are of considerable importance.
Stereoselective Synthesis: Approaches to obtaining enantiomerically pure thietane derivatives include:
Chiral Resolution: Separation of a racemic mixture of thietane precursors or final products.
Asymmetric Synthesis: Employing chiral starting materials, reagents, or catalysts to selectively produce one enantiomer.
Characterization of Stereoisomers: Once synthesized, the absolute configuration and enantiomeric purity of the stereoisomers must be determined. Standard analytical techniques for this purpose include:
Chiral Chromatography: Using a chiral stationary phase to separate enantiomers.
Polarimetry: Measuring the rotation of plane-polarized light.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or by forming diastereomeric derivatives.
X-ray Crystallography: Providing unambiguous determination of the absolute configuration of crystalline compounds.
The development of efficient methods for the stereoselective synthesis and characterization of this compound derivatives is essential for a complete understanding of their SAR and for identifying the most active stereoisomer for further development.
Future Directions in 3 Isothiocyanatothietane Research
Advancements in Stereoselective and Sustainable Synthesis
The biological activity of chiral molecules is often dependent on their stereochemistry. Currently, the stereoselective synthesis of 3-isothiocyanatothietane remains a significant challenge. Future research must prioritize the development of enantioselective synthetic routes to furnish optically pure enantiomers. This will be critical for dissecting the specific biological activities and mechanisms of each stereoisomer.
Furthermore, a strong emphasis on green and sustainable chemistry is necessary. Traditional methods for synthesizing isothiocyanates often rely on hazardous reagents like thiophosgene (B130339) or carbon disulfide. nih.govrsc.org Modern, more sustainable approaches that could be adapted for this compound synthesis include:
Catalytic Sulfurization: Utilizing elemental sulfur with amine-based catalysts presents a more environmentally benign alternative to traditional methods. nih.govmdpi.com
One-Pot Procedures in Aqueous Media: Developing synthetic protocols that use water as a solvent and minimize purification steps, such as those mediated by reagents like sodium persulfate, would significantly improve the environmental footprint of the synthesis. rsc.org
Flow Chemistry: Continuous flow reactors can offer improved safety, scalability, and control over reaction parameters, leading to higher yields and purity while minimizing waste.
| Method | Key Reagents | Potential Advantages for this compound | Reference |
|---|---|---|---|
| Traditional Methods | Thiophosgene, Carbon Disulfide | Well-established procedures | nih.govmdpi.com |
| Sustainable Sulfurization | Elemental Sulfur, Amine Catalysts (e.g., DBU) | Reduced toxicity, atom economy | nih.govmdpi.com |
| Aqueous Synthesis | Primary Amine, CS₂, Na₂S₂O₈ | Environmentally benign solvent (water), simplified purification | rsc.org |
Elucidation of Undiscovered Biological Targets and Signaling Pathways
The biological effects of isothiocyanates (ITCs) are mediated through their interaction with a variety of cellular targets, often by direct modification of proteins or by altering the cellular redox state. nih.govresearchgate.net While the general mechanisms of ITCs are known, the specific molecular targets of this compound have not been identified. A crucial future direction is the comprehensive identification of its binding partners and the signaling pathways it modulates.
Prospective research should investigate whether this compound interacts with known ITC targets or possesses a unique profile due to its thietane (B1214591) scaffold. For example, phenethyl isothiocyanate has been shown to suppress inflammatory responses by inhibiting the PI3K/Akt/NF-κB signaling pathway. researchgate.net Similar investigations into the effects of this compound on key inflammatory and cell survival pathways are warranted. Techniques such as activity-based protein profiling and chemoproteomics will be instrumental in isolating and identifying specific protein targets within the cell.
| Target Class | Potential Effect | Rationale based on General ITC Activity |
|---|---|---|
| Transcription Factors (e.g., NF-κB, Nrf2) | Modulation of inflammatory and antioxidant responses | Many ITCs are known to interact with cysteine residues on these proteins. |
| Kinases (e.g., PI3K/Akt) | Inhibition of cell proliferation and survival pathways | Specific ITCs have demonstrated inhibitory effects on these pathways. researchgate.net |
| Mitochondrial Proteins | Induction of apoptosis, alteration of cellular metabolism | Mitochondria are key targets for compounds that disrupt redox homeostasis. researchgate.net |
Integration of Multi-Omics Data with Advanced Spectroscopic and Computational Techniques
To build a holistic understanding of the mechanism of action of this compound, future research must move beyond single-target analysis and embrace a systems-level approach. The integration of multi-omics data—including transcriptomics, proteomics, and metabolomics—will be essential for mapping the global cellular response to the compound. nih.govmdpi.com This approach can reveal novel biomarkers, identify affected pathways, and generate new hypotheses about the compound's function. youtube.com
These large-scale biological datasets should be complemented by advanced spectroscopic and computational methods.
Advanced Spectroscopy: Techniques like Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) can provide detailed structural information and characterize the interactions between this compound and its biological targets. documentsdelivered.comresearchgate.net
Computational Modeling: Molecular docking and molecular dynamics simulations can predict potential binding sites on target proteins and elucidate the energetics and dynamics of these interactions. This computational insight can guide experimental design and help rationalize structure-activity relationships.
Development of Novel Functional Materials Incorporating this compound Scaffolds
The unique chemical structure of this compound, featuring a reactive isothiocyanate group and a strained sulfur-containing thietane ring, makes it an attractive building block for novel functional materials. Future research should explore its incorporation into polymers and onto surfaces to create materials with tailored properties.
Potential areas of development include:
Sulfur-Rich Polymers: The thietane ring can potentially be opened via polymerization to create unique sulfur-rich polymers. These materials could have interesting optical, electronic, or thermal properties.
Antimicrobial Surfaces: The isothiocyanate group can be used to covalently attach the molecule to various surfaces (e.g., medical devices, food packaging). The inherent biological activity of the scaffold could impart antimicrobial or antibiofilm properties to these surfaces.
Responsive Materials: The strained thietane ring could be designed to open in response to specific stimuli (e.g., light, pH), making it a candidate for use in smart materials, sensors, or drug-delivery systems.
Exploration of Interdisciplinary Applications Beyond Current Scope
The potential applications of this compound are not limited to a single field. Future research should foster interdisciplinary collaborations to explore its utility in diverse areas.
Agricultural Science: Many naturally occurring isothiocyanates possess insecticidal and fungicidal properties. nih.gov Investigating the efficacy of this compound as a potential pesticide or plant protectant could open up significant applications in agriculture.
Coordination Chemistry: The sulfur and nitrogen atoms in the molecule make it a potential ligand for coordinating with metal ions. researchgate.net The synthesis and characterization of novel metal complexes incorporating this scaffold could lead to new catalysts, sensors, or imaging agents. google.com
Chemical Biology: Due to its reactivity, the molecule could be developed into a chemical probe. By attaching a reporter tag (e.g., a fluorophore or biotin), researchers could use it to label and identify new classes of proteins or to visualize specific cellular processes.
By pursuing these future directions, the scientific community can unlock the full potential of this compound, transforming it from a molecule of academic interest into a valuable tool with broad applications in medicine, materials science, and beyond.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
